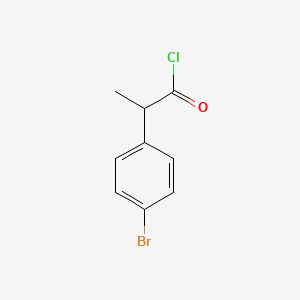
Propanoyl chloride, 2-(4-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoyl chloride, 2-(4-bromophenyl)- is a useful research compound. Its molecular formula is C9H8BrClO and its molecular weight is 247.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanoyl chloride, 2-(4-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoyl chloride, 2-(4-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-(4-bromophenyl)propanoyl chloride, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via acyl chloride formation from the corresponding carboxylic acid using thionyl chloride (SOCl₂). For example, 2-(4-bromophenyl)propanoic acid can be refluxed with excess SOCl₂ under anhydrous conditions, followed by solvent removal under vacuum . Key intermediates (e.g., the carboxylic acid precursor) should be characterized via 1H-NMR and 13C-NMR to confirm regiochemistry and purity. IR spectroscopy can verify the conversion of -COOH to -COCl (disappearance of broad O-H stretch at ~2500–3000 cm⁻¹ and appearance of C=O stretch at ~1800 cm⁻¹) .
Q. What spectroscopic and chromatographic methods are critical for characterizing 2-(4-bromophenyl)propanoyl chloride?
- Methodological Answer :
- NMR Spectroscopy : 1H-NMR identifies aromatic protons (δ 7.2–7.8 ppm for the 4-bromophenyl group) and the propanoyl chain (e.g., triplet for CH₂ adjacent to carbonyl). 13C-NMR confirms the carbonyl carbon (δ ~170 ppm) and brominated aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ fragments) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br) .
- HPLC/GC : Purity analysis via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures absence of unreacted starting materials .
Q. How does 2-(4-bromophenyl)propanoyl chloride react with nucleophiles like Grignard reagents, and what mechanistic considerations apply?
- Methodological Answer : The acyl chloride reacts with Grignard reagents (e.g., phenylmagnesium bromide) in a two-step mechanism:
Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
Elimination of Cl⁻, yielding a ketone after hydrolysis. Excess Grignard reagent may further react, forming tertiary alcohols .
Key Control : Use stoichiometric Grignard reagent and low temperatures (-78°C) to prevent over-addition. Monitor reaction progress via TLC (hexane/ethyl acetate) .
Advanced Research Questions
Q. How can researchers address unexpected byproducts, such as oxidative condensation products, during synthesis?
- Methodological Answer : Redox side reactions may occur if the substrate contains phenolic or electron-rich aromatic groups. For example, thionyl chloride can act as an oxidizing agent, leading to dimerization (e.g., biphenyl derivatives) or quinone formation . Mitigation Strategies :
- Use inert atmospheres (N₂/Ar) to minimize oxidation.
- Replace SOCl₂ with milder chlorinating agents (e.g., oxalyl chloride) for sensitive substrates.
- Purify via flash chromatography (silica gel, gradient elution) to isolate the target acyl chloride .
Q. What strategies improve the solubility and stability of 2-(4-bromophenyl)propanoyl chloride in organic reactions?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (e.g., dichloromethane, THF) for better dissolution. For hydrophilic systems, employ co-solvents like DMSO (≤10% v/v) without inducing hydrolysis .
- Stability : Store under anhydrous conditions at -20°C. Add molecular sieves (3Å) to reaction mixtures to scavenge moisture. Monitor degradation via 1H-NMR (appearance of carboxylic acid protons) .
Q. How can researchers design experiments to evaluate the biological activity of derivatives synthesized from this compound?
- Methodological Answer :
- Derivatization : React with amines to form amides or with alcohols to form esters, targeting bioactive scaffolds (e.g., kinase inhibitors or antimicrobial agents) .
- Bioassays : Use cell viability assays (MTT/XTT) for cytotoxicity screening. For enzyme inhibition studies, employ fluorescence-based kinetic assays (e.g., protease activity) .
- Metabolomics : Track metabolites (e.g., via LC-MS) to identify biotransformation products and toxicity pathways .
Q. How should conflicting data on reaction yields or product ratios be analyzed and resolved?
- Methodological Answer :
- Replicate Experiments : Conduct triplicate runs under controlled conditions (temperature, solvent purity).
- Advanced Analytics : Use 19F-NMR or X-ray crystallography to resolve stereochemical ambiguities.
- Computational Modeling : Apply DFT calculations to predict reaction pathways and intermediate stability, aligning with experimental observations .
特性
分子式 |
C9H8BrClO |
|---|---|
分子量 |
247.51 g/mol |
IUPAC名 |
2-(4-bromophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H8BrClO/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 |
InChIキー |
OTVSGUXUQHZGNR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














